REACTION_CXSMILES
|
C([N-][CH:5]([CH3:7])[CH3:6])(C)C.[Li+].[O:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1.C(C1C=CC=CC=1)C.CCCCCCC.[C:29]([O:34][CH3:35])(=[O:33])C(C)C.BrCCCC[O:41]CC1C=CC=CC=1.CN(C)P(=O)(N(C)C)N(C)C>O1CCCC1>[CH3:35][O:34][C:29](=[O:33])[C:5]([CH3:6])([CH3:7])[CH2:10][CH2:11][CH2:12][C:13]([OH:9])=[O:41] |f:0.1.2.3.4|
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Name
|
|
Quantity
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55.38 g
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Type
|
reactant
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Smiles
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C(C(C)C)(=O)OC
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Name
|
|
Quantity
|
180 mL
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Type
|
solvent
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Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
40 g
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Type
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reactant
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Smiles
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BrCCCCOCC1=CC=CC=C1
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Name
|
|
Quantity
|
29.48 g
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Type
|
reactant
|
Smiles
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CN(P(N(C)C)(N(C)C)=O)C
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Name
|
|
Quantity
|
90 mL
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Type
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solvent
|
Smiles
|
O1CCCC1
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Name
|
lithium diisopropylamide THF ethylbenzene heptane
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Quantity
|
272 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)[N-]C(C)C.[Li+].O1CCCC1.C(C)C1=CC=CC=C1.CCCCCCC
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Name
|
|
Quantity
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180 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-68 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at around −65° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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After the mixture was stirred at the same temperature for 30 minutes
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Duration
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30 min
|
Type
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CUSTOM
|
Details
|
the dry ice bath was removed
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Type
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STIRRING
|
Details
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by stirring for about 1.5 hours
|
Duration
|
1.5 h
|
Type
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EXTRACTION
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Details
|
followed by extraction with a mixed solution (1.6 L) of hexane:ethyl acetate (3:1)
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Type
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WASH
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Details
|
The extract solution was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
an aqueous saturated sodium chloride solution, dried with anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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ADDITION
|
Details
|
The resulting orange liquid was treated with a silica gel column (hexane:ethyl acetate=15:1)
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Type
|
DISSOLUTION
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Details
|
The resulting compound (82.0 g) was dissolved in methanol (820 mL)
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Type
|
ADDITION
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Details
|
a 4N hydrogen chloride/1,4-dioxane solution (82 mL) and 10% palladium carbon (50% hydrous product, 8.2 g) were added
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Type
|
WAIT
|
Details
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hydrogen was blown into the solution for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
STIRRING
|
Details
|
while stirring on a hot bath at 50° C
|
Type
|
TEMPERATURE
|
Details
|
After cooled to room temperature
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Type
|
FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
Operation of adding toluene to the residue, and concentrating this again under reduced pressure
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Type
|
CUSTOM
|
Details
|
followed by purification with a silica gel column (hexane:ethyl acetate=4:1→2:1)
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Type
|
ADDITION
|
Details
|
The resulting compound (23.88 g), carbon tetrachloride (170 mL) and sodium periodate (65.9 g) were added to a mixed solution of water (255 mL) and acetonitrile (170 mL)
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Type
|
ADDITION
|
Details
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ruthenium trichloride (n-hydrate) (716 mg) was added for about 3 minutes in portions
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Duration
|
3 min
|
Type
|
STIRRING
|
Details
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After stirred at room temperature for 4 hours
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Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
the reaction mixture was dispersed in water (0.8 L)
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
After the extract solution was washed with water
|
Type
|
ADDITION
|
Details
|
an aqueous saturated sodium chloride solution was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
FILTRATION
|
Details
|
filtered with Celite, and layers
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in toluene
|
Type
|
CONCENTRATION
|
Details
|
concentration operation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CCCC(=O)O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |